molecular formula C13H6ClF3N2O3 B13913541 3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13913541
M. Wt: 330.64 g/mol
InChI Key: QHPKZXMLFIRROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloro group, a furanyl group, and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

The synthesis of 3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial production methods for this compound may involve multistep processes that include the preparation of intermediate compounds, purification steps, and final functionalization to introduce the chloro, furanyl, and trifluoromethyl groups. These methods are optimized for large-scale production and may involve the use of specialized equipment and reagents to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the furanyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imidazo[1,2-a]pyridine core or the functional groups attached to it.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group may yield carboxylic acids, while nucleophilic substitution of the chloro group may result in the formation of amides or thioethers.

Scientific Research Applications

3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

    Organic Synthesis: The compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various chemical reactions, making it valuable for the synthesis of natural products and other bioactive compounds.

    Material Science: The compound’s structural features make it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, or as a receptor agonist by mimicking the natural ligand and activating the receptor .

Comparison with Similar Compounds

3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H6ClF3N2O3

Molecular Weight

330.64 g/mol

IUPAC Name

3-chloro-6-(furan-3-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H6ClF3N2O3/c14-10-9(12(20)21)18-11-8(13(15,16)17)3-7(4-19(10)11)6-1-2-22-5-6/h1-5H,(H,20,21)

InChI Key

QHPKZXMLFIRROM-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CN3C(=C(N=C3C(=C2)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.